molecular formula C16H19NO4 B11780300 Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Cat. No.: B11780300
M. Wt: 289.33 g/mol
InChI Key: NZHWVCGPECXIBR-UHFFFAOYSA-N
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Description

Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate: is a complex organic compound with a unique structure that includes a cyclopentyl group, an oxazepine ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with a cyclopentyl ketone derivative, which undergoes a series of reactions including condensation, cyclization, and esterification to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature,

Biological Activity

Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate (CAS Number: 177200-90-7) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C16_{16}H19_{19}NO4_4
  • Molecular Weight : 287.34 g/mol

The compound features a tetrahydrobenzo[f][1,4]oxazepine core structure, which is known for its diverse biological activities.

Research indicates that compounds in the oxazepine family may interact with various biological targets. Methyl 4-cyclopentyl-3-oxo derivatives have been shown to exhibit:

  • Gamma-secretase inhibition : This activity is particularly relevant in the context of Alzheimer's disease, where gamma-secretase plays a critical role in the production of amyloid-beta peptides .
  • Anti-inflammatory effects : Some studies suggest that related compounds may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Pharmacological Effects

  • Neuroprotective Activity :
    • The compound has been evaluated for its neuroprotective properties against oxidative stress in neuronal cell lines. In vitro studies demonstrated that it could enhance cell survival and reduce apoptosis induced by oxidative agents such as hydrogen peroxide .
  • Antitumor Activity :
    • Preliminary studies have indicated that methyl 4-cyclopentyl-3-oxo derivatives may have cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against leukemia cell lines .
  • Antimicrobial Properties :
    • There is emerging evidence suggesting that oxazepine derivatives possess antimicrobial activity. Specific studies have reported inhibition of bacterial growth at certain concentrations .

Neuroprotective Effects

A study conducted on SH-SY5Y neuronal cells revealed that treatment with methyl 4-cyclopentyl-3-oxo resulted in significant reductions in cell death under oxidative stress conditions. The compound enhanced the phosphorylation of key survival signaling pathways (AKT and ERK1/2), indicating a protective mechanism against neurodegeneration .

Antitumor Activity

In a screening assay for anticancer properties, methyl 4-cyclopentyl-3-oxo showed promising results against the CCRF-CEM leukemia cell line with a GI50 value of approximately 10 nM. This suggests strong potential for further development as an anticancer agent .

Data Table: Biological Activities of Methyl 4-Cyclopentyl-3-Oxo Derivatives

Activity TypeEffectReference
NeuroprotectionEnhanced cell survival
AntitumorCytotoxicity against CCRF-CEM
Anti-inflammatoryModulation of cytokines
AntimicrobialInhibition of bacterial growth

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

methyl 4-cyclopentyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylate

InChI

InChI=1S/C16H19NO4/c1-20-16(19)11-6-7-14-12(8-11)9-17(15(18)10-21-14)13-4-2-3-5-13/h6-8,13H,2-5,9-10H2,1H3

InChI Key

NZHWVCGPECXIBR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)C3CCCC3

Origin of Product

United States

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